molecular formula C12H10F17NO3S B057885 N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide CAS No. 1691-99-2

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide

Cat. No. B057885
CAS RN: 1691-99-2
M. Wt: 571.25 g/mol
InChI Key: HUFHNYZNTFSKCT-UHFFFAOYSA-N
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Description

Perfluorinated compounds, such as N-ethyl perfluorooctane sulfonamide and related derivatives, are known for their unique properties, including chemical and thermal stability and surface activity. These properties make them useful in various industrial applications, including as surfactants.

Synthesis Analysis

The synthesis of perfluorinated sulfonamides often involves complex pathways. For instance, Nguyen, Reinhard, and Gin (2013) described the complex degradation pathways of perfluorinated chemicals by hydroxyl radical, which could be analogous to the synthesis pathways of related compounds (Nguyen, Reinhard, & Gin, 2013).

Molecular Structure Analysis

The molecular structure of perfluorinated sulfonamides is characterized by the presence of multiple fluorine atoms, which impart unique physical and chemical properties. The structure is typically analyzed using techniques like FTIR and NMR, as shown in the study by Weng et al. (2009), who characterized similar compounds (Weng, Zhang, Wang, & Wang, 2009).

Chemical Reactions and Properties

Perfluorinated sulfonamides participate in various chemical reactions, primarily due to their reactive functional groups. For example, Plumlee, McNeill, and Reinhard (2009) discussed the hydroxyl radical-initiated oxidation of perfluorooctane sulfonamido acetate, which could provide insights into similar reactions for N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide (Plumlee, McNeill, & Reinhard, 2009).

Physical Properties Analysis

The physical properties of perfluorinated sulfonamides, such as solubility, boiling point, and vapor pressure, are influenced by their molecular structure. Studies like those by Shoeib et al. (2004), which examined the phase partitioning of perfluoroalkyl sulfonamides, can provide a basis for understanding the physical properties of similar compounds (Shoeib, Harner, Ikonomou, & Kannan, 2004).

Chemical Properties Analysis

Perfluorinated sulfonamides exhibit unique chemical properties, such as high thermal and chemical stability and resistance to biodegradation. For example, Zhao et al. (2016) studied the biodegradation of N-ethyl perfluorooctane sulfonamido ethanol in a soil-earthworm system, providing insights into the chemical stability and potential environmental impact of similar compounds (Zhao, Ma, Fang, & Zhu, 2016).

Scientific Research Applications

  • Soil-Earthworm System Study

    • Field : Environmental Science
    • Application : This compound can be used in biological studies for transformation and bioaccumulation of N-Et perfluorooctane sulfonamide ethanol (N-EtFOSE) in a soil-earthworm system .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these studies are not provided in the source .
  • Insecticidal Activity

    • Field : Pesticide Chemistry
    • Application : It is biotransformed by N-de-ethylation to an insecticidally active and toxic metabolite .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The outcomes of these studies are not provided in the source .

Safety And Hazards

This compound is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 2, Carc. 2, Lact., Repr. 1B, STOT RE 1 . The hazard statements include H302 + H332 - H351 - H360D - H362 - H372 - H411 . Precautionary statements include P260 - P263 - P273 - P301 + P312 - P304 + P340 + P312 - P308 + P313 .

properties

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F17NO3S/c1-2-30(3-4-31)34(32,33)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h31H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFHNYZNTFSKCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17SO2N(C2H5)CH2CH2OH, C12H10F17NO3S
Record name 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027426
Record name N-Ethyl-N-(2-hydroxyethyl)perfluorooctane sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide

CAS RN

1691-99-2
Record name N-Ethylperfluorooctanesulfonamidoethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1691-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorad FC 10
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Ethyl-N-(2-hydroxyethyl)perfluorooctane sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylheptadecafluoro-N-(2-hydroxyethyl)octanesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)octane-1-sulfonamide

Citations

For This Compound
3
Citations
RC Buck, J Franklin, U Berger… - Integrated …, 2011 - Wiley Online Library
The primary aim of this article is to provide an overview of perfluoroalkyl and polyfluoroalkyl substances (PFASs) detected in the environment, wildlife, and humans, and recommend …
Number of citations: 148 setac.onlinelibrary.wiley.com
JC O'Connor, SM Munley, TL Serex, RC Buck - Toxicology, 2014 - Elsevier
6:2 fluorotelomer alcohol (6:2 FTOH) was evaluated for potential developmental and reproductive toxicity. 6:2 FTOH was administered by oral gavage to Sprague-Dawley rats as a …
Number of citations: 25 www.sciencedirect.com
A Yamamoto - 2014 - kansai-u.repo.nii.ac.jp
New application to public health and environmental analysis using photoionization and high-resolution mass spectrometry Page 1 学位授与年月 **成 26 年 3 月 関西大学審査学位論文 …
Number of citations: 3 kansai-u.repo.nii.ac.jp

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